molecular formula C28H27FN4O5 B4329968 ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4329968
M. Wt: 518.5 g/mol
InChI Key: ITQXLQLUPFIJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a pyridinylmethyl group, all attached to a tetrahydropyrimidine core.

Preparation Methods

The synthesis of ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps, including the formation of the tetrahydropyrimidine core and the subsequent attachment of the various functional groups. The synthetic route typically involves the use of reagents such as ethyl acetoacetate, 3-fluorobenzaldehyde, and 4-methoxybenzylamine under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridinylmethyl groups, using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorophenyl and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The pyridinylmethyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with similar compounds such as:

  • ETHYL 4-(3-CHLOROPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
  • ETHYL 4-(3-BROMOPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

These compounds share a similar tetrahydropyrimidine core but differ in the substituents on the phenyl group

Properties

IUPAC Name

ethyl 4-(3-fluorophenyl)-6-[[(4-methoxybenzoyl)-(pyridin-3-ylmethyl)amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O5/c1-3-38-27(35)24-23(31-28(36)32-25(24)20-7-4-8-21(29)14-20)17-33(16-18-6-5-13-30-15-18)26(34)19-9-11-22(37-2)12-10-19/h4-15,25H,3,16-17H2,1-2H3,(H2,31,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQXLQLUPFIJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)F)CN(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

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